molecular formula C5H4F4N2 B1310946 3,5-bis(difluoromethyl)-1H-pyrazole CAS No. 77614-79-0

3,5-bis(difluoromethyl)-1H-pyrazole

Cat. No.: B1310946
CAS No.: 77614-79-0
M. Wt: 168.09 g/mol
InChI Key: YYPFZXBEOCAFDL-UHFFFAOYSA-N
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Description

3,5-bis(difluoromethyl)-1H-pyrazole is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of difluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(difluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrazole derivative with difluoromethylating agents. For instance, the reaction of 3,5-dichloropyrazole with difluoromethyl lithium in the presence of a suitable solvent can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3,5-bis(difluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3,5-bis(difluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-bis(difluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(trifluoromethyl)-1H-pyrazole: Similar in structure but with trifluoromethyl groups instead of difluoromethyl groups.

    3,5-difluoropyrazole: Contains fluorine atoms directly attached to the pyrazole ring.

    3,5-dichloropyrazole: Contains chlorine atoms instead of fluorine atoms.

Uniqueness

3,5-bis(difluoromethyl)-1H-pyrazole is unique due to the presence of difluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3,5-bis(difluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F4N2/c6-4(7)2-1-3(5(8)9)11-10-2/h1,4-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPFZXBEOCAFDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427121
Record name 3,5-bis(difluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77614-79-0
Record name 3,5-bis(difluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-bis(difluoromethyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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